Cas no 7469-12-7 (5,6-dimethyl-7H-furo[3,2-g]chromen-7-one)

5,6-dimethyl-7H-furo[3,2-g]chromen-7-one structure
7469-12-7 structure
Product name:5,6-dimethyl-7H-furo[3,2-g]chromen-7-one
CAS No:7469-12-7
MF:C13H10O3
MW:214.216703891754
CID:979883
PubChem ID:101223

5,6-dimethyl-7H-furo[3,2-g]chromen-7-one Chemical and Physical Properties

Names and Identifiers

    • 5,6-dimethyl-7H-furo[3,2-g]chromen-7-one
    • 3,4-dimethylpsoralen
    • 5,6-dimethyl-7H-furo< 3,2-g> < 1> benzopyran-7-one
    • 5,6-dimethyl-furo[3,2-g]chromen-7-one
    • 5,6-Dimethyl-psoralen
    • 5.6-Dimethyl-psoralen
    • 7H-Furo(3,2-g)(1)benzopyran-7-one, 5,6-dimethyl-
    • AC1L2QDH
    • AG-G-97170
    • CTK5E0318
    • NSC401306
    • NSC-401306
    • 5,6-dimethylfuro[3,2-g]chromen-7-one
    • 5-BENZOFURANACRYLIC ACID, 6-HYDROXY-.ALPHA.,.BETA.-DIMETHYL-, .DELTA.-LACTONE
    • ZL781E2C91
    • DTXSID30225663
    • UNII-ZL781E2C91
    • NSC 401306
    • SCHEMBL6994969
    • 5,6-DIMETHYL-7H-FURO(3,2-G)(1)BENZOPYRAN-7-ONE
    • 7469-12-7
    • Inchi: InChI=1S/C13H10O3/c1-7-8(2)13(14)16-12-6-11-9(3-4-15-11)5-10(7)12/h3-6H,1-2H3
    • InChI Key: SWVLWPCPLVHMHY-UHFFFAOYSA-N
    • SMILES: CC1=C(C(=O)OC2=C1C=C3C=COC3=C2)C

Computed Properties

  • Exact Mass: 214.063
  • Monoisotopic Mass: 214.062994177g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 0
  • Complexity: 358
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 39.4Ų
  • XLogP3: 2.6

Experimental Properties

  • PSA: 39.44

5,6-dimethyl-7H-furo[3,2-g]chromen-7-one Related Literature

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